molecular formula C18H33N3O4Si B13224803 tert-Butyl N-[(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-yl]carbamate

tert-Butyl N-[(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-yl]carbamate

Cat. No.: B13224803
M. Wt: 383.6 g/mol
InChI Key: HVZCUEZQJWRPMW-GDBMZVCRSA-N
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Description

tert-Butyl N-[(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-yl]carbamate (CAS: 2059910-79-9, molecular formula: C₁₈H₃₃N₃O₄Si, molecular weight: 383.56) is a chiral carbamate derivative featuring a pyrazole ring protected by a [2-(trimethylsilyl)ethoxy]methyl (SEM) group and a tetrahydrofuran (oxolane) core. The SEM group serves as a temporary protective moiety for the pyrazole nitrogen, enhancing stability during synthetic transformations .

Properties

Molecular Formula

C18H33N3O4Si

Molecular Weight

383.6 g/mol

IUPAC Name

tert-butyl N-[(2R,3R)-2-[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]oxolan-3-yl]carbamate

InChI

InChI=1S/C18H33N3O4Si/c1-18(2,3)25-17(22)19-14-8-10-24-16(14)15-7-9-21(20-15)13-23-11-12-26(4,5)6/h7,9,14,16H,8,10-13H2,1-6H3,(H,19,22)/t14-,16-/m1/s1

InChI Key

HVZCUEZQJWRPMW-GDBMZVCRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCO[C@H]1C2=NN(C=C2)COCC[Si](C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1C2=NN(C=C2)COCC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Step 2.1: Synthesis of the 1-Substituted Pyrazole

  • Method: Condensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes under acidic or basic conditions to form the pyrazole core.
  • Reagents: Hydrazine hydrate, suitable ketones or aldehydes, catalysts such as acetic acid or sodium ethoxide.
  • Conditions: Reflux in ethanol or other polar solvents, with purification via recrystallization or chromatography.

Step 2.2: Introduction of the (2-(Trimethylsilyl)ethoxy)methyl Group

  • Method: Alkylation of the pyrazole nitrogen with a chloromethyl or bromomethyl derivative bearing the trimethylsilyl group.
  • Reagents: 2-(Trimethylsilyl)ethyl chloride or bromide, base such as potassium carbonate or sodium hydride.
  • Conditions: Conducted in dry DMF or acetonitrile at room temperature or slightly elevated temperatures to favor SN2 substitution.

Construction of the Oxolane Ring with Stereocontrol

Step 3.1: Synthesis of the Chiral Oxolane Core

  • Method: Asymmetric cyclization of suitable precursors, such as diols or hydroxy acids, with stereocontrol.
  • Reagents: Chiral catalysts or auxiliaries (e.g., chiral Lewis acids), or enzymatic catalysis.
  • Conditions: Mild temperatures, inert atmosphere, to preserve stereochemistry.

Step 3.2: Functionalization at the 3-Position

  • Method: Selective oxidation or substitution to introduce the amino or carbamate functionalities.
  • Reagents: Nucleophilic amines, carbamoyl chlorides, or isocyanates.

Formation of the Carbamate Linkage

Step 4.1: Reaction of the Tert-Butyl Isocyanate with the Alcohol

  • Method: Nucleophilic attack of the oxolane hydroxyl group on tert-butyl isocyanate.
  • Reagents: tert-Butyl isocyanate, base such as triethylamine or pyridine.
  • Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures, ensuring selective carbamate formation.

Step 4.2: Protecting Group Strategies

  • The Boc (tert-butyl carbamate) group is introduced to protect the amine during subsequent steps.
  • Deprotection is avoided until final purification unless necessary.

Coupling of the Pyrazole Derivative to the Oxolane Ring

  • Method: Nucleophilic substitution or coupling reactions facilitated by activating agents.
  • Reagents: Coupling agents such as EDCI, HATU, or DCC, in the presence of bases like DIPEA.
  • Conditions: Anhydrous solvents (e.g., DMF, DCM), controlled temperature to promote regioselectivity.

Introduction of the Trimethylsilyl Group

  • Method: Silylation of the hydroxyl group using trimethylsilyl chloride (TMSCl).
  • Reagents: TMSCl, pyridine or imidazole as base.
  • Conditions: Dry conditions, room temperature, with monitoring by TLC or NMR.

Final Purification and Characterization

  • The crude product is purified via chromatography (flash chromatography, preparative HPLC).
  • Structural confirmation is performed using NMR (¹H, ¹³C, ²⁹Si), HRMS, and IR spectroscopy.

Data Table: Key Reagents and Conditions

Step Reagents Solvent Temperature Purpose References
Pyrazole synthesis Hydrazine hydrate, aldehyde/ketone Ethanol Reflux Pyrazole core formation
Silylalkylation 2-(Trimethylsilyl)ethyl chloride DMF Room temp Silyl group attachment
Oxolane ring formation Chiral diols, Lewis acids Toluene Reflux Ring construction with stereocontrol
Carbamate formation tert-Butyl isocyanate Pyridine RT Carbamate linkage
Coupling reactions EDCI, HATU DMF RT Link pyrazole to oxolane
Silylation TMSCl Pyridine RT Protect hydroxyl

Notes and Considerations

  • Stereochemical Control: The stereochemistry at positions 2 and 3 of the oxolane ring is crucial; chiral auxiliaries or catalysts are employed to ensure the (2R,3R) configuration.
  • Protecting Groups: Boc groups are used to prevent undesired reactions during multi-step synthesis; deprotection is performed under acidic conditions at the final stage.
  • Reaction Optimization: Temperature, solvent choice, and reagent equivalents are optimized based on literature precedents to maximize yield and stereoselectivity.
  • Safety: Handling of isocyanates, silyl chlorides, and reactive intermediates requires appropriate safety measures, including inert atmospheres and personal protective equipment.

Chemical Reactions Analysis

tert-Butyl N-[(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Heterocyclic Core and Substituents

  • Target Compound : Contains a pyrazole ring (protected by SEM) fused to an oxolane (tetrahydrofuran) ring. The SEM group enhances solubility in organic solvents and prevents unwanted side reactions at the pyrazole nitrogen .
  • tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate ((R)-2): Features a tetrahydrobenzo[1,2-d]thiazole core instead of oxolane. The free amino group and thiazole ring confer distinct reactivity, such as participation in nucleophilic substitutions or metal-catalyzed couplings .
  • tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate derivatives (10a-d) : Possess a pyrazole ring with a hydroxyl group at position 5 and an ethyl linker to the carbamate. Substituents on the pyrazole nitrogen (e.g., methyl, phenyl, 4-chlorophenyl) modulate electronic and steric properties, influencing melting points and crystallinity .

Protecting Groups

  • The SEM group in the target compound contrasts with the tert-butoxycarbonyl (Boc) group in (R)-2 and other derivatives. While both are base-labile, SEM offers superior stability under acidic conditions, enabling orthogonal protection strategies .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 383.56 Not reported SEM-protected pyrazole, oxolane
(R)-2 ~300 (estimated) 153–154 Boc, tetrahydrobenzo[1,2-d]thiazole
10a ~254 (estimated) 188–191 5-hydroxy-1H-pyrazole, ethyl linker
10b ~268 (estimated) 160–162 5-hydroxy-1-methyl-1H-pyrazole
10d ~318 (estimated) 107–108 5-hydroxy-1-(4-chlorophenyl)pyrazole

Notes:

  • The target compound’s higher molecular weight (383.56) reflects the SEM group’s contribution.
  • Melting points vary significantly with substituents: Electron-withdrawing groups (e.g., 4-chlorophenyl in 10d) reduce melting points compared to electron-donating groups (e.g., methyl in 10b) .

Reactivity and Stability

  • The SEM group in the target compound is stable under basic conditions but cleavable with fluoride ions (e.g., TBAF), enabling selective deprotection. This contrasts with Boc groups, which are acid-labile .

Biological Activity

tert-Butyl N-[(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-yl]carbamate is a complex organic compound with a molecular formula of C18H33N3O4Si and a molecular weight of approximately 383.6 g/mol. This compound is characterized by its unique structural features, including a tert-butyl group, a carbamate moiety, and a chiral oxolane ring substituted with a pyrazole derivative. These characteristics contribute to its potential biological activity and reactivity in various therapeutic contexts.

Research indicates that this compound may exhibit biological activities through several mechanisms:

  • Enzyme Inhibition : Initial studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes, potentially impacting disease states such as cancer and inflammation.
  • Receptor Binding : The compound has been studied for its ability to bind to certain receptors, which may modulate signal transduction pathways critical for cellular responses. This receptor interaction could facilitate the development of novel therapeutic agents targeting specific pathways.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits enzymes related to metabolic processes.
Receptor InteractionBinds to specific receptors influencing signal transduction pathways.
Therapeutic PotentialInvestigated for use in treatments related to cancer and inflammation.

Case Studies

  • Enzyme Activity Assays : In vitro assays demonstrated that this compound significantly reduced the activity of target enzymes involved in inflammatory responses, suggesting potential anti-inflammatory properties.
  • Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound resulted in decreased cell proliferation and increased apoptosis, highlighting its potential as an anticancer agent.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique biological properties due to its specific arrangement of functional groups. Below is a comparison with similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameUnique FeaturesBiological Activity Differences
tert-butyl (2-(pyrrolidin-3-yl) ethyl)carbamateContains a pyrrolidine ringLacks pyrazole moiety; different enzyme interaction profile
tert-butyl N-(piperidin-4-ylmethyl)carbamateFeatures a piperidine ringDifferent ring structure affecting reactivity
tert-butyl N-(3R)-pyrrolidin-3-ylcarbamateSimilar carbamate structureDistinct cyclic structure leading to different biological activity

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